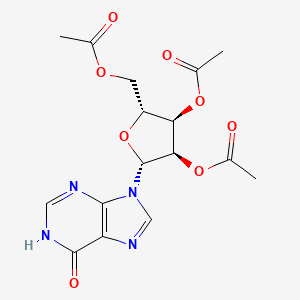

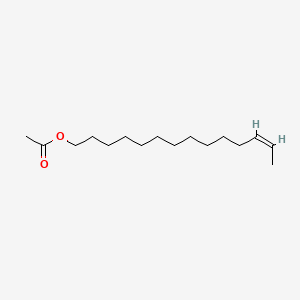

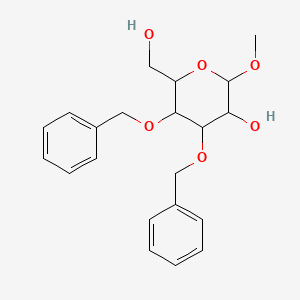

Methyl 2-Acetamido-4-O-(2-acetamido-2-deoxy-beta-D-gluco-pyranosyl)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside

Übersicht

Beschreibung

The compound of interest is a complex glycoside molecule. It is related to a range of synthesized glycosides and disaccharides that have been studied in various contexts, primarily for their structural and chemical properties.

Synthesis Analysis

The synthesis of similar glycoside compounds often involves multiple steps, including methylation, acetalation, glycosylation, and deprotection procedures. For example, Matta et al. (1984) describe a synthesis process involving deacetalation, methylation, and glycosylation steps (Matta, Vig, & Abbas, 1984).

Molecular Structure Analysis

The molecular structures of similar glycosides have been analyzed using techniques like 13C-NMR spectroscopy and X-ray crystallography. Hu et al. (2011) discuss the crystalline structure of methyl 2-acetamido-2-deoxy-β-D-glucopyranoside, a related compound, highlighting its chair conformations and bond angles (Hu, Zhang, Oliver, & Serianni, 2011).

Chemical Reactions and Properties

These compounds are involved in various chemical reactions, including glycosylation and deprotection. Norberg and Walding (1988) synthesized a tetrasaccharide derivative, demonstrating the complexity of glycosidic linkages in these molecules (Norberg & Walding, 1988).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structures, of similar glycosides have been studied. The crystalline structure often reveals key insights into the molecule’s physical properties, as demonstrated by Zhang et al. (2020) in their study of methyl 2-acetamido-2-deoxy-β-D-glucopyranosyl-(1→4)-β-D-mannopyranoside monohydrate (Zhang, Meredith, Oliver, Carmichael, & Serianni, 2020).

Chemical Properties Analysis

The chemical properties, such as reactivity with enzymes and other molecules, are an area of significant interest. For instance, Sykes et al. (1983) explored the synthesis of phenyl 2-acetamido-2-deoxy-4-O-α-L-fucopyranosyl-3-O-β-D-galactopyranosyl-β-D-glucopyranoside, investigating its utility in enzymatic assays (Sykes, Rana, Barlow, & Matta, 1983).

Wissenschaftliche Forschungsanwendungen

Synthesis and Core Structure Analysis

The compound is involved in the synthesis of complex carbohydrate structures, particularly those associated with N-glycoproteins. A study reports the synthesis of methyl 2-acetamido-4-O-[2-acetamido-2-deoxy-4-O-(3,6-di-O-alpha-D-mannopyranosyl-2-O-beta-D-xylopyranosyl-beta-D-mannopyranosyl)-beta-D-glucopyranosyl]-2-deoxy-6-O-alpha-L-fucopyranosyl-beta-D-glucopyranoside, representing the core structure of xylose-containing glycans of N-glycoproteins and its fucosylated derivative. The process involves multiple steps, including coupling, desilylation, condensation, deprotection, and mannosylation, highlighting the compound's role in elucidating glycan structures (van der Ven et al., 1994).

Glycosidic Linkage and Oligosaccharide Synthesis

Another research focus is on the synthesis of nitrophenyl oligosaccharides containing the O-alpha-L-fucopyranosyl-(1----3)-2-acetamido-2-deoxy-beta-D-glucopyranosyl unit. This work demonstrates a facile approach toward synthesizing such oligosaccharides, employing a specific methyl thioglycoside as the glycosyl donor. These synthetic strategies are crucial for studying carbohydrate-protein interactions and the development of carbohydrate-based therapeutics (Jain, Piskorz, & Matta, 1992).

Eigenschaften

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-4-hydroxy-6-methoxy-2-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40N2O15/c1-7-14(29)18(33)19(34)23(37-7)36-6-11-20(17(32)13(25-9(3)28)21(35-4)39-11)40-22-12(24-8(2)27)16(31)15(30)10(5-26)38-22/h7,10-23,26,29-34H,5-6H2,1-4H3,(H,24,27)(H,25,28)/t7-,10+,11+,12+,13+,14+,15+,16+,17+,18+,19-,20+,21+,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUYQHNAKBFGTD-PRXOSTTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC)NC(=O)C)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC)NC(=O)C)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40N2O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601101207 | |

| Record name | Methyl O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-[6-deoxy-α-L-galactopyranosyl-(1→6)]-2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601101207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-Acetamido-4-O-(2-acetamido-2-deoxy-beta-D-gluco-pyranosyl)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside | |

CAS RN |

97242-84-7 | |

| Record name | Methyl O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-[6-deoxy-α-L-galactopyranosyl-(1→6)]-2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97242-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-[6-deoxy-α-L-galactopyranosyl-(1→6)]-2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601101207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

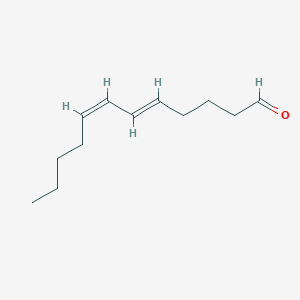

![6-[(2R,3R,4R,5R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B1139653.png)